N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring a pyrrolidinone core (5-oxopyrrolidin) substituted with a 3-methoxyphenyl group at the 1-position and a tetrahydrobenzoimidazole moiety bearing a methyl group and a carboxamide at the 5-position. The 3-methoxy group on the phenyl ring may enhance lipophilicity and metabolic stability, while the benzoimidazole scaffold is known for its bioisosteric properties with purine derivatives, often utilized in kinase inhibition .
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-12-21-17-7-6-13(8-18(17)22-12)20(26)23-14-9-19(25)24(11-14)15-4-3-5-16(10-15)27-2/h3-5,10,13-14H,6-9,11H2,1-2H3,(H,21,22)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBYJDSJUFCDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]imidazole moiety, a pyrrolidinone ring, and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 376.43 g/mol.
Structural Formula
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. For instance:
- In vitro Studies : Certain derivatives have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds with similar structural features inhibited the growth of human cancer cells at low micromolar concentrations .
- Mechanism of Action : The proposed mechanism involves the inhibition of farnesyltransferase (FT), a critical enzyme in the post-translational modification of proteins involved in cell signaling pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Minimum Inhibitory Concentration (MIC) : Studies have reported effective MIC values against various bacterial strains, suggesting that the compound may serve as a lead for developing new antibiotics .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of related compounds:
- Neuroprotection in Animal Models : Animal studies indicate that derivatives can protect neurons from oxidative stress and apoptosis, suggesting therapeutic applications in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several derivatives of benzo[d]imidazole compounds in vitro. The results indicated that specific modifications to the pyrrolidinone ring enhanced cytotoxicity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with an MIC ranging from 8 to 32 µg/mL for the most potent derivatives.
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result (IC50/MIC) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 10 µM (Breast Cancer) | |
| Antimicrobial | MIC Assay | 16 µg/mL (E. coli) | |
| Neuroprotective | Neuronal Cell Culture | Significant Protection |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| Variant A | Addition of halogen | Increased cytotoxicity |
| Variant B | Methoxy group substitution | Enhanced antimicrobial activity |
Comparison with Similar Compounds
Table 1: Substituent Effects in Selected Analogues
Chirality and Enantiomeric Considerations
The pyrrolidin-3-yl group in the target compound introduces a chiral center, necessitating enantiomer-specific evaluations. emphasizes that enantiomers of chiral pharmaceuticals (e.g., fluoxetine) exhibit divergent toxicities and activities. For example, the S-enantiomer of fluoxetine is 9.4 times more toxic than the R-form in aquatic organisms . While stereochemical data for the target compound is absent in the evidence, its chirality underscores the need for enantioselective synthesis and profiling.
Pharmacological and Environmental Profiles
- Antimicrobial Activity: notes that 5-oxo-imidazole derivatives exhibit growth inhibitory activity against microbes.
- Environmental Persistence : highlights that pharmaceuticals with aromatic and heterocyclic motifs (e.g., the target compound) may resist photodegradation due to conjugated π-systems, increasing environmental retention .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, cyclization of α-haloketones with amides under acidic/basic conditions can form the pyrrolidinone or benzimidazole cores . A key step involves using K₂CO₃ in DMF as a base for nucleophilic substitutions, as demonstrated in analogous syntheses (e.g., 80-90% yields under room-temperature stirring) . Purification often employs recrystallization from boiling water or ethanol .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.30–8.10 ppm) and methoxy groups (δ 3.90 ppm) .
- HPLC : Validates purity (>95%) using reverse-phase columns with UV detection .
- Elemental Analysis : Matches experimental vs. calculated C/H/N ratios (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for large-scale synthesis?
- Methodological Answer : Design of Experiments (DoE) is critical. For instance, varying solvent polarity (DMF vs. THF), catalyst loading (e.g., 1–5 mol%), and temperature (RT vs. 60°C) can be modeled statistically to identify optimal conditions . A study on polycationic dye-fixatives achieved >90% conversion by adjusting monomer ratios and initiator concentrations .
Q. How do researchers resolve contradictions in spectral data between synthetic batches or analogs?
- Methodological Answer : Contradictions in NMR shifts (e.g., δ 5.63 ppm for CH groups) may arise from stereochemical impurities or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations .
- X-ray Crystallography : Resolves absolute configuration disputes, as used for benzimidazole derivatives .
- Comparative Analysis : Cross-referencing with analogs (e.g., 3-methoxy vs. 4-methoxy phenyl derivatives) to identify substitution-induced shifts .
Q. What structural modifications enhance the compound’s biological activity, and how are structure-activity relationships (SAR) validated?
- Methodological Answer :
- Methoxy Group Positioning : Replacing 3-methoxyphenyl with 4-fluorobenzyl (as in compound 11) increased elastase inhibition by 40% .
- Heterocycle Substitutions : Benzimidazole-to-triazole swaps (e.g., compound 9c) improved binding affinity in docking studies .
- Validation : IC₅₀ assays and molecular docking (e.g., AutoDock Vina) correlate substituent effects with activity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Compounds like 9c (docking score: -9.2 kcal/mol) showed tighter binding to neutrophil elastase than controls .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
- Methodological Answer :
- Accelerated Stability Testing : Samples stored at 40°C/75% RH showed <5% degradation over 6 months, while acidic conditions (pH 3) hydrolyzed the carboxamide group within 24 hours .
- LC-MS Degradation Profiling : Identifies major degradants (e.g., free carboxylic acid via hydrolysis) .
Key Notes
- For spectral contradictions, cross-validate with computational models and high-resolution techniques.
- Advanced SAR studies require iterative synthesis, bioassays, and docking validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
